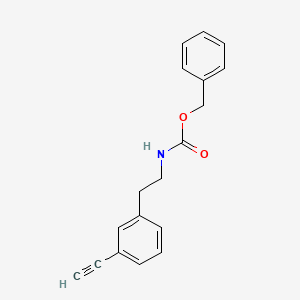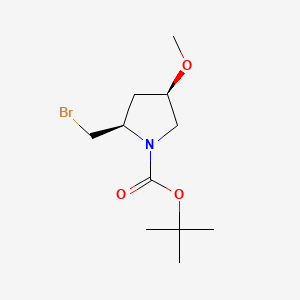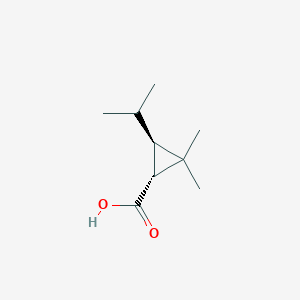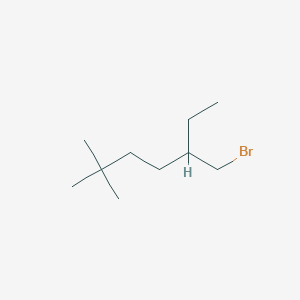![molecular formula C10H18ClNO3 B13486217 3-Oxa-9-azaspiro[5.5]undecane-8-carboxylic acid hydrochloride](/img/structure/B13486217.png)
3-Oxa-9-azaspiro[5.5]undecane-8-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxa-9-azaspiro[5.5]undecane-8-carboxylic acid hydrochloride: is a synthetic organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both oxygen and nitrogen atoms in the spirocyclic framework contributes to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxa-9-azaspiro[5.5]undecane-8-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing both oxygen and nitrogen functionalities. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Oxa-9-azaspiro[5.5]undecane-8-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-Oxa-9-azaspiro[5.5]undecane-8-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mecanismo De Acción
The mechanism by which 3-Oxa-9-azaspiro[5.5]undecane-8-carboxylic acid hydrochloride exerts its effects is not fully understood. its spirocyclic structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, or other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
- 3-Oxa-9-azaspiro[5.5]undecane hydrochloride
- 3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid tert-butyl ester
Comparison: Compared to similar compounds, 3-Oxa-9-azaspiro[5.5]undecane-8-carboxylic acid hydrochloride is unique due to the presence of the carboxylic acid group at the 8-position. This functional group can significantly influence the compound’s reactivity and interactions with other molecules. Additionally, the hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .
Propiedades
Fórmula molecular |
C10H18ClNO3 |
|---|---|
Peso molecular |
235.71 g/mol |
Nombre IUPAC |
3-oxa-9-azaspiro[5.5]undecane-10-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H17NO3.ClH/c12-9(13)8-7-10(1-4-11-8)2-5-14-6-3-10;/h8,11H,1-7H2,(H,12,13);1H |
Clave InChI |
OMTIFPBVSCEIRD-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(CC12CCOCC2)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H,2H,3H,4H,9H-pyrido[3,4-b]indol-7-amine](/img/structure/B13486140.png)



![4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride](/img/structure/B13486158.png)


![rac-(4aR,7aR)-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid hydrochloride](/img/structure/B13486183.png)



![N-ethyl-6-{[(5-fluoroquinolin-8-yl)methyl]amino}-1,2,3,4-tetrahydroisoquinoline-2-carboxamide](/img/structure/B13486215.png)
